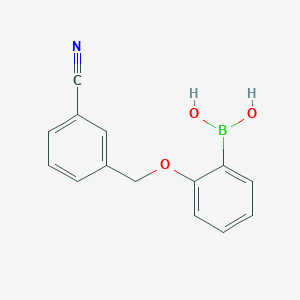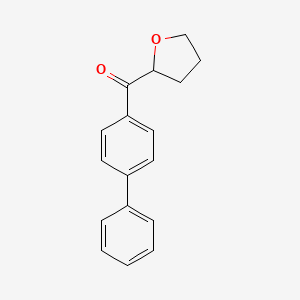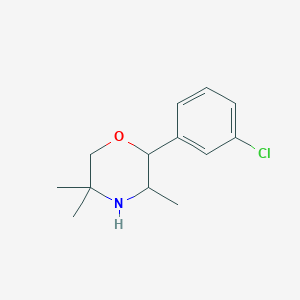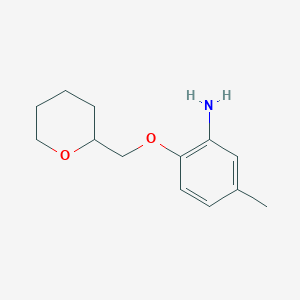
N,N-dimethylpiperidine-4-sulfonamide
Vue d'ensemble
Description
It is a sulfonamide derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. The compound’s structure includes a piperidine ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom.
Mécanisme D'action
Target of Action
N,N-dimethylpiperidine-4-sulfonamide is a type of sulfonamide, a group of drugs known for their broad-spectrum antimicrobial properties . Sulfonamides primarily target two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them effective targets for treating a diverse range of disease states .
Mode of Action
The interaction of this compound with its targets involves the inhibition of these enzymes. By inhibiting carbonic anhydrase, the compound can affect processes such as diuresis and inflammation . The inhibition of dihydropteroate synthetase, on the other hand, can impact the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpiperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chloride in the presence of a base, followed by N-methylation. One common method includes:
Reaction of Piperidine with Sulfonyl Chloride: Piperidine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This step forms the piperidine sulfonamide intermediate.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethylpiperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpiperidine-4-sulfonamide: Similar structure but with only one methyl group on the nitrogen atom.
Piperidine-4-sulfonamide: Lacks the N-methyl groups, making it less hydrophobic and potentially less bioavailable.
Uniqueness
N,N-dimethylpiperidine-4-sulfonamide is unique due to its dual methyl groups on the nitrogen atom, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its effectiveness as an enzyme inhibitor and its potential therapeutic applications .
Propriétés
IUPAC Name |
N,N-dimethylpiperidine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJGNCAFNCLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675487 | |
| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956075-49-3 | |
| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)


![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)





![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)



![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)
